molecular formula C13H17FN2 B1425939 1-Cyclopropyl-3-(4-fluorophenyl)piperazine CAS No. 1248907-47-2

1-Cyclopropyl-3-(4-fluorophenyl)piperazine

Cat. No. B1425939
M. Wt: 220.29 g/mol
InChI Key: IQBPMAZBUUSVOS-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-3-(4-fluorophenyl)piperazine” is an organic compound with the molecular formula C13H17FN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-3-(4-fluorophenyl)piperazine” consists of a piperazine ring attached to a cyclopropyl group and a 4-fluorophenyl group . The average molecular mass is 220.286 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclopropyl-3-(4-fluorophenyl)piperazine” are not detailed in the literature, piperazine compounds in general are known to participate in various chemical reactions .

Scientific Research Applications

    Chemical Synthesis

    • This compound can be used in the synthesis of N,N-disubstituted piperazine . This is a type of piperazine derivative that has two substituents attached to the nitrogen atoms of the piperazine ring .
    • The specific methods of application or experimental procedures would depend on the exact synthesis route and the other compounds involved. Typically, this would involve reaction conditions such as temperature, pressure, and solvent, as well as the use of catalysts or other reagents .
    • The outcome of this application would be the production of N,N-disubstituted piperazine, which could have various uses depending on the specific substituents attached .

    Pharmaceutical Research

    • Piperazines, including 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, are often used in pharmaceutical research due to their wide range of biological activities .
    • They can be used as building blocks in the synthesis of various pharmaceutical compounds .
    • The methods of application would involve various chemical reactions under controlled conditions, and the outcomes would be new compounds with potential therapeutic effects .

    Psychedelic and Euphoriant Effects

    • Para-Fluorophenylpiperazine (pFPP), which is a piperazine derivative similar to 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, has been known to have mildly psychedelic and euphoriant effects .
    • It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
    • The methods of application would involve oral administration . The exact dosage and frequency would depend on various factors such as the user’s body weight, tolerance, and the specific effects desired .
    • The outcomes of this application could include altered perception, mood enhancement, and other psychoactive effects . However, higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

    Inhibitor of Cytochrome P450 Enzymes

    • Metabolic studies have shown pFPP to be an inhibitor of various Cytochrome P450 enzymes in the liver .
    • This could potentially be used in research into drug metabolism, as these enzymes play a key role in the metabolism of many drugs .
    • The methods of application would involve in vitro studies using liver cells or microsomes .
    • The outcomes of this application could include new insights into drug metabolism and the role of Cytochrome P450 enzymes .

properties

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBPMAZBUUSVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(4-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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